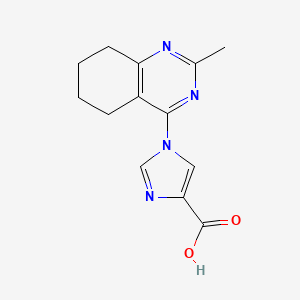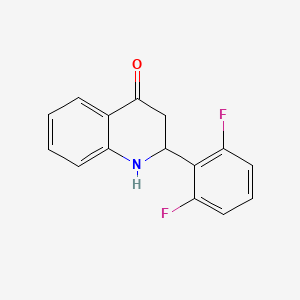
6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cloro-9-ciclopropil-8-(trifluorometil)-9H-purina: es un compuesto orgánico sintético que pertenece a la familia de las purinas. Las purinas son compuestos orgánicos aromáticos heterocíclicos que desempeñan funciones cruciales en bioquímica, particularmente en la estructura del ADN y el ARN. Este compuesto específico se caracteriza por la presencia de un átomo de cloro en la posición 6, un grupo ciclopropilo en la posición 9 y un grupo trifluorometilo en la posición 8 del anillo de purina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Cloro-9-ciclopropil-8-(trifluorometil)-9H-purina normalmente implica reacciones orgánicas de varios pasos. Un método común incluye:
Material de partida: La síntesis a menudo comienza con un derivado de purina.
Cloración: La introducción del átomo de cloro en la posición 6 se puede lograr utilizando agentes clorantes como cloruro de tionilo o pentacloruro de fósforo.
Ciclopropilación: El grupo ciclopropilo se puede introducir mediante una reacción de ciclopropilación utilizando bromuro de ciclopropilo en presencia de una base.
Trifluorometilación: El grupo trifluorometilo generalmente se introduce utilizando reactivos como yoduro de trifluorometilo o sulfonato de trifluorometilo en condiciones específicas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en el rendimiento, la pureza y la rentabilidad. La producción a gran escala a menudo emplea reactores de flujo continuo y sistemas automatizados para garantizar una calidad y eficiencia consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
6-Cloro-9-ciclopropil-8-(trifluorometil)-9H-purina: se somete a diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de cloro en la posición 6 se puede sustituir con otros nucleófilos, como aminas o tioles.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, alterando el estado de oxidación del anillo de purina.
Reacciones de adición: Los grupos ciclopropilo y trifluorometilo pueden participar en reacciones de adición en condiciones específicas.
Reactivos y condiciones comunes
Sustitución: Reactivos como amida de sodio o tiourea en solventes polares.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución del átomo de cloro con una amina produciría un derivado de amino-purina.
Aplicaciones Científicas De Investigación
6-Cloro-9-ciclopropil-8-(trifluorometil)-9H-purina: tiene diversas aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antivirales y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 6-Cloro-9-ciclopropil-8-(trifluorometil)-9H-purina implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad. El grupo trifluorometilo mejora su lipofilicidad, facilitando su paso a través de las membranas celulares. El grupo ciclopropilo puede inducir cambios conformacionales en las moléculas diana, afectando su función.
Comparación Con Compuestos Similares
6-Cloro-9-ciclopropil-8-(trifluorometil)-9H-purina: se puede comparar con otros derivados de purina, como:
6-Cloropurina: Carece de los grupos ciclopropilo y trifluorometilo, lo que da como resultado diferentes propiedades químicas y biológicas.
9-Ciclopropilpurina: No tiene los grupos cloro y trifluorometilo, lo que afecta su reactividad y aplicaciones.
8-Trifluorometilpurina: Faltan los grupos cloro y ciclopropilo, lo que lleva a interacciones y efectos distintos.
La combinación única de los grupos cloro, ciclopropilo y trifluorometilo en 6-Cloro-9-ciclopropil-8-(trifluorometil)-9H-purina confiere propiedades químicas y biológicas específicas que la diferencian de otros derivados de purina.
Propiedades
Fórmula molecular |
C9H6ClF3N4 |
|---|---|
Peso molecular |
262.62 g/mol |
Nombre IUPAC |
6-chloro-9-cyclopropyl-8-(trifluoromethyl)purine |
InChI |
InChI=1S/C9H6ClF3N4/c10-6-5-7(15-3-14-6)17(4-1-2-4)8(16-5)9(11,12)13/h3-4H,1-2H2 |
Clave InChI |
QGSSAJJVNOIZIO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C3=C(C(=NC=N3)Cl)N=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11856974.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B11856981.png)
![6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile](/img/structure/B11856982.png)


![4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857001.png)




![2-[4'-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol](/img/structure/B11857043.png)



